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# Core Reaction Mechanism: Nucleophilic Acyl Substitution

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Compound of Interest		
Compound Name:	Valeryl chloride	
Cat. No.:	B042205	Get Quote

The reaction of **valeryl chloride** with water is a rapid and exothermic process that yields valeric acid (pentanoic acid) and hydrochloric acid.[1][2][3] The transformation proceeds via a classic nucleophilic acyl substitution mechanism, which can be further described as a two-step addition-elimination pathway.[4][5]

The high reactivity of **valeryl chloride** is attributed to the electronic properties of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[6] This significant partial positive charge makes it a prime target for nucleophilic attack.

The mechanism unfolds in the following sequence:

- Nucleophilic Attack: The reaction is initiated by the attack of a lone pair of electrons from the oxygen atom of a water molecule on the electrophilic carbonyl carbon of valeryl chloride.[5]
- Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbon-oxygen double bond is broken, and the oxygen atom of the original carbonyl group acquires a negative charge, while the oxygen from the attacking water molecule bears a positive charge.[7][8]
- Proton Transfer: A second water molecule acts as a base, abstracting a proton from the
  positively charged oxygen atom of the intermediate. This step neutralizes the intermediate
  and makes the hydroxyl group a better leaving group in the subsequent step.[8]



- Elimination of the Leaving Group: The tetrahedral intermediate collapses. The carbon-oxygen double bond of the carbonyl group is reformed, which is energetically favorable. This is accompanied by the expulsion of the chloride ion (Cl<sup>-</sup>), which is an excellent leaving group due to its stability as a weak base.[4]
- Product Formation: The final products are valeric acid and hydrochloric acid, formed from the released chloride ion and the proton abstracted in step 3.

#### **Visualization of the Reaction Pathway**

The following diagram illustrates the step-by-step nucleophilic addition-elimination mechanism for the hydrolysis of **valeryl chloride**.

Caption: Nucleophilic addition-elimination mechanism for valeryl chloride hydrolysis.

#### **Reaction Kinetics**

The hydrolysis of acyl chlorides in an aqueous medium, where water is in large excess, typically follows pseudo-first-order kinetics. The reaction rate is primarily dependent on the concentration of the acyl chloride. While specific kinetic data for **valeryl chloride** is not extensively published, the reactivity can be understood by examining data from similar short-chain aliphatic acyl chlorides and related compounds.

#### **Comparative Kinetic Data**

The following table presents representative kinetic parameters for the hydrolysis of related compounds to provide a contextual framework for the reactivity of **valeryl chloride**. The negative entropy of activation ( $\Delta S^{\ddagger}$ ) is consistent with a bimolecular mechanism, indicating a more ordered transition state compared to the reactants.[4]



Compound	Solvent	Temp (°C)	k (s-1)	ΔH‡ (kcal/mol)	ΔS‡ (cal/mol·K)
Methyl Chloroformat e	Water	5.0	1.15 x 10 <sup>-3</sup>	15.6	-20.1
Ethyl Chloroformat e	Water	5.0	4.38 x 10 <sup>-4</sup>	16.5	-18.9
n-Propyl Chloroformat e	Water	5.0	4.01 x 10 <sup>-4</sup>	16.9	-17.8
Acetyl Chloride	75% Acetone- Water	0.0	1.91 x 10 <sup>-1</sup>	-	-
Propionyl Chloride	75% Acetone- Water	0.0	8.80 x 10 <sup>-2</sup>	-	-

Data for chloroformates adapted from Queen, A. (1967) Can. J. Chem.[4] Data for acyl chlorides adapted from Brown, H.C. & Hudson, R.B. (1953) J. Am. Chem. Soc.

# **Experimental Protocol for Kinetic Analysis**

The rate of hydrolysis of **valeryl chloride** can be accurately determined by monitoring the increase in conductivity of the solution over time. The reaction produces hydrochloric acid, a strong electrolyte, which leads to a significant change in the electrical conductivity of the reaction medium.[7]

# **Materials and Apparatus**

- Reagents: Valeryl chloride (>99%), high-purity deionized water, acetone (ACS grade, anhydrous).
- Apparatus:

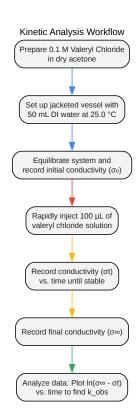


- Conductivity meter with a temperature-compensated probe.
- Jacketed glass reaction vessel (100 mL).
- Constant-temperature circulating water bath (±0.1 °C).
- Magnetic stirrer and stir bar.
- Calibrated microsyringe (100 μL).
- Data logger or computer for continuous data acquisition.
- Standard laboratory glassware.

## **Experimental Workflow**

The following diagram outlines the workflow for the kinetic experiment.





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Caption: Workflow for determining hydrolysis rate constant using conductometry.

#### **Procedure**

- Solution Preparation: Prepare a 0.1 M stock solution of valeryl chloride in anhydrous acetone. Acetone is used as a co-solvent to ensure miscibility upon injection into the aqueous medium.
- System Setup: Add 50.0 mL of deionized water to the jacketed reaction vessel. Circulate water from the constant-temperature bath to maintain the desired temperature (e.g.,  $25.0 \pm 0.1$  °C).



- Equilibration: Immerse the conductivity probe in the water and begin gentle stirring. Allow the system to reach thermal equilibrium. Record the initial conductivity ( $\sigma_0$ ).
- Reaction Initiation: Using a microsyringe, rapidly inject 100 μL of the **valeryl chloride** stock solution below the surface of the stirred water. Simultaneously, start the data logger to record conductivity as a function of time.
- Data Acquisition: Continue recording the conductivity (σt) at regular intervals (e.g., every second) until the value becomes stable, indicating the reaction is complete. This final reading is σ∞.
- Repeat: Perform the experiment at different temperatures (e.g., 20 °C, 30 °C, 35 °C) to determine the activation energy (Ea) using the Arrhenius equation.

## **Data Analysis**

- The reaction follows pseudo-first-order kinetics. The integrated rate law is given by: In(C<sub>0</sub>/C<sub>t</sub>) = k\_obs \* t where C is the concentration of valeryl chloride and k\_obs is the observed pseudo-first-order rate constant.
- The change in conductivity is proportional to the concentration of HCl produced, which is stoichiometric with the valeryl chloride consumed. Therefore, the concentration term can be replaced by conductivity values: ln[(σ∞ σ₀) / (σ∞ σ₊)] = k\_obs \* t
- A plot of  $ln(\sigma \infty \sigma_t)$  versus time (t) will yield a straight line with a slope of -k obs.
- The Arrhenius equation, ln(k) = ln(A) (Ea/RT), can be used to calculate the activation energy (Ea) from the rate constants determined at different temperatures.

## Conclusion

The hydrolysis of **valeryl chloride** is a rapid nucleophilic acyl substitution reaction that is critical to consider in synthetic and process chemistry. The mechanism proceeds through a well-understood addition-elimination pathway via a tetrahedral intermediate. Kinetic analysis, readily performed using conductometry, reveals pseudo-first-order behavior and allows for the determination of rate constants and activation parameters. This knowledge is essential for



professionals in drug development and chemical manufacturing to control reaction conditions, minimize impurity formation, and ensure the efficient synthesis of target molecules.

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